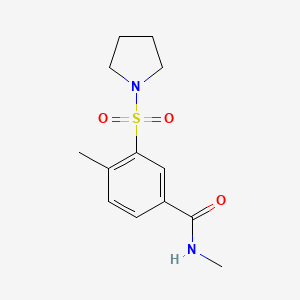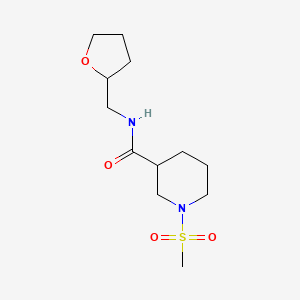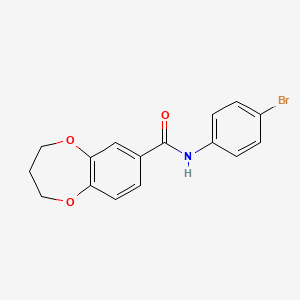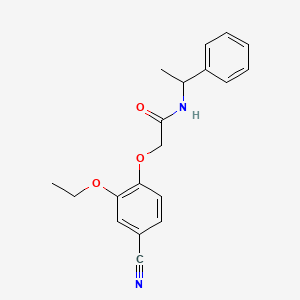![molecular formula C14H15N3O2S B4396309 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4396309.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-hydroxyphenyl)acetamide
Übersicht
Beschreibung
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-hydroxyphenyl)acetamide, also known as PD 98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival. PD 98059 has been widely used in scientific research to investigate the role of the MAPK pathway in various biological processes.
Wirkmechanismus
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-hydroxyphenyl)acetamide 98059 inhibits the MAPK pathway by specifically targeting MEK, which is upstream of the MAPKs. MEK is responsible for the phosphorylation and activation of the MAPKs, which then go on to activate downstream targets. This compound 98059 binds to the ATP-binding site of MEK and prevents its activation, thereby inhibiting the activation of the MAPKs.
Biochemical and Physiological Effects:
This compound 98059 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound 98059 has also been shown to inhibit the expression of inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. Additionally, this compound 98059 has been shown to inhibit the activation of the MAPK pathway in response to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-hydroxyphenyl)acetamide 98059 has several advantages for use in lab experiments. It is a potent and selective inhibitor of the MAPK pathway, which allows researchers to specifically target this pathway without affecting other signaling pathways. This compound 98059 is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound 98059 is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-hydroxyphenyl)acetamide 98059. One area of interest is the role of the MAPK pathway in cancer and the potential use of this compound 98059 as a cancer therapy. Another area of interest is the role of the MAPK pathway in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound 98059 may also have potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further research is needed to fully understand the potential applications of this compound 98059 in these areas.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-hydroxyphenyl)acetamide 98059 has been used extensively in scientific research to investigate the role of the MAPK pathway in various biological processes. It has been shown to inhibit the activation of MAPK kinase (MEK) and downstream MAPKs such as ERK1 and ERK2. This compound 98059 has been used to study the role of the MAPK pathway in cell proliferation, differentiation, apoptosis, and gene expression.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-7-10(2)16-14(15-9)20-8-13(19)17-11-5-3-4-6-12(11)18/h3-7,18H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYHIYBBQAVNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4396243.png)
![3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile](/img/structure/B4396244.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4396248.png)
![N-benzyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide](/img/structure/B4396251.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4396260.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396266.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4396291.png)
![2-(2-chlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4396302.png)
![N-(4-chloro-2-methylphenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4396323.png)

![methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B4396337.png)
